2-(Bromomethyl)-3-methoxypyridine hydrobromide

CAS No.:

Cat. No.: VC15901430

Molecular Formula: C7H9Br2NO

Molecular Weight: 282.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9Br2NO |

|---|---|

| Molecular Weight | 282.96 g/mol |

| IUPAC Name | 2-(bromomethyl)-3-methoxypyridine;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H |

| Standard InChI Key | XGKGWIUTVUFSDP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(N=CC=C1)CBr.Br |

Introduction

Chemical Structure and Molecular Properties

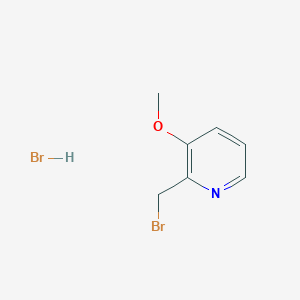

The molecular formula of 2-(bromomethyl)-3-methoxypyridine hydrobromide is C₇H₇Br₂NO, with a calculated molecular weight of 282.96 g/mol. The compound consists of a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 2 and a methoxy (-OCH₃) group at position 3, forming a hydrobromide salt through protonation of the pyridine nitrogen (Figure 1).

Table 1: Key Structural and Physicochemical Properties

The presence of the methoxy group introduces electron-donating effects, slightly altering the electronic environment of the pyridine ring compared to non-methoxy analogs .

Synthesis Methods

Synthesis routes for 2-(bromomethyl)-3-methoxypyridine hydrobromide typically involve functionalization of pre-substituted pyridine precursors:

Pathway 1: Bromination of 3-Methoxypyridinemethanol

-

Starting Material: 3-Methoxypyridinemethanol is treated with hydrobromic acid (HBr) under reflux.

-

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Dichloromethane or acetic acid

-

Duration: 6–12 hours

-

-

Product Isolation: The crude product is precipitated and recrystallized from ethanol .

Pathway 2: Appel Reaction

-

Reagents: 3-Methoxy-2-(hydroxymethyl)pyridine reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

-

Mechanism: The hydroxyl group is converted to a bromomethyl group via nucleophilic substitution.

Chemical Reactivity

The bromomethyl group at position 2 is highly reactive, enabling diverse transformations:

Nucleophilic Substitution

-

Alkylation: Reacts with amines (e.g., piperidine) to form N-alkylated derivatives.

Example: -

Cross-Coupling: Participates in Suzuki-Miyaura reactions with arylboronic acids in the presence of Pd catalysts .

Stability Considerations

-

Hydrolytic Sensitivity: The bromomethyl group undergoes hydrolysis in aqueous media, forming 3-methoxypyridinemethanol. Storage under anhydrous conditions is critical .

Applications in Organic Synthesis

This compound is pivotal in constructing pharmacophores and functional materials:

Pharmaceutical Intermediates

-

Anticholinergic Agents: Serves as a precursor for analogs of hyoscyamine hydrobromide, which targets muscarinic receptors .

-

Kinase Inhibitors: The bromomethyl group facilitates introduction of aromatic moieties in kinase inhibitor scaffolds .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume